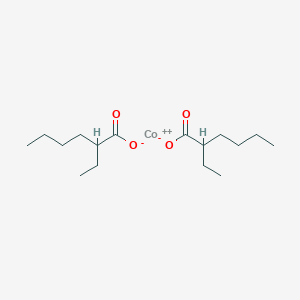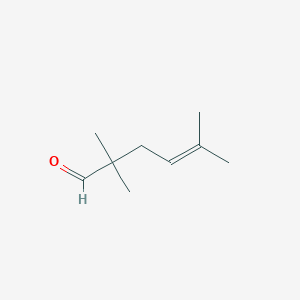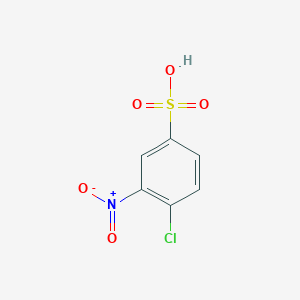
Oxythiamine
Overview
Description
It interferes with the enzymes of thiamine pyrophosphate-dependent pathways and can inhibit the conversion of glucose into pentose phosphate, which is necessary for the synthesis of nucleotides and the metabolism of amino acids . Oxythiamine increases the amount of pyruvate by inhibiting pyruvate decarboxylase
Mechanism of Action
Target of Action
Oxythiamine (OT) primarily targets Thiamine-dependent enzymes (TDEs), which are involved in intermediary metabolism responsible for energy production in cells . These enzymes play a crucial role in the proliferation mechanisms of cells, including cancer cells .
Mode of Action
This compound is an antimetabolite of thiamine and acts as a thiamine antagonist . It inhibits the functioning of thiamine pyrophosphate-dependent transketolase , a key enzyme in the thiamine metabolic pathway. This interaction with its targets results in significant changes in cell growth and metabolism .
Biochemical Pathways
This compound affects several biochemical pathways. It disturbs the enzymes of thiamine pyrophosphate-dependent transketolase, reducing nucleic acid biosynthesis through decreases in ribose 5-phosphate (R5P) and NADPH synthesis . This disruption in the metabolic pathways leads to a decrease in the activity of TDEs, which are responsible for energy production in cells .
Result of Action
The primary result of this compound’s action is the significant downregulation of cell proliferation . For instance, in non-small-cell lung cancer (NSCLC) cells, this compound treatment led to a significant decrease in cell proliferation in a dose- and time-dependent manner . It also induced cells to cease the cycle and undergo apoptotic cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, including this compound. It’s important to note that the effectiveness of any compound can be influenced by a variety of factors, including the presence of other chemicals, temperature, pH levels, and more .
Preparation Methods
Oxythiamine can be synthesized through several methods. One highly efficient method involves refluxing the substrate with 5N hydrochloric acid for 6 hours, yielding this compound that is essentially free from thiamine . This method allows for large-scale production of this compound with an 80% yield . Another method involves the use of hydroxylamine hydrochloride and fine powder of calcium oxide, which are heated together to form the desired product .
Chemical Reactions Analysis
Oxythiamine undergoes various chemical reactions, including inhibition of thiamine-dependent enzymes. It can inhibit the non-oxidative synthesis of ribose and induce cell apoptosis . Common reagents used in these reactions include pyruvate decarboxylase inhibitors and phosphoenolpyruvate carboxykinase inhibitors . The major products formed from these reactions include increased levels of pyruvate and altered dynamics of protein expression in cancer cells .
Scientific Research Applications
In the field of medicine, it has shown promise as a cytostatic agent, inhibiting the growth and metabolism of cancer cells . It has been found to be effective in inhibiting the proliferation of non-small cell lung cancer cells and inducing apoptosis . In biochemistry, oxythiamine has been used to study the regulation of collagen biosynthesis in cultured human skin fibroblasts . Additionally, it has applications in the study of metabolic pathways and enzyme inhibition .
Comparison with Similar Compounds
Oxythiamine is similar to other thiamine antimetabolites, such as pyrithiamine and 2’-methylthiamine . While all these compounds inhibit thiamine-dependent enzymes, this compound has been found to be more effective in inhibiting the growth and metabolism of cancer cells compared to 2’-methylthiamine . Additionally, this compound exhibits greater stability and a smaller standard deviation than thiamine and 2’-methylthiamine . Pyrithiamine, another thiamine antimetabolite, has been studied for its potential use in treating fungal infections .
Properties
IUPAC Name |
5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17/h5,7,16H,3-4,6H2,1-2H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDGSXVLAVRBLU-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N3O2S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929206 | |
| Record name | Oxythiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136-16-3 | |
| Record name | Oxythiamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxythiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxythiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40929206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXYTHIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MF36SYZ22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















